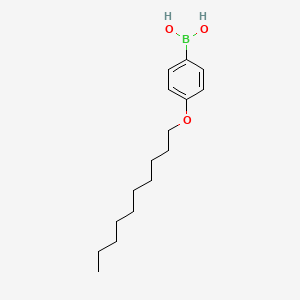
(4-(Decyloxy)phenyl)boronic acid
Overview
Description
(4-(Decyloxy)phenyl)boronic acid is an organic compound with the molecular formula C16H27BO3. It is a derivative of phenylboronic acid, where a decyloxy group is attached to the para position of the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
(4-(Decyloxy)phenyl)boronic acid, like other boronic acids, primarily targets cis-diols in biological systems . These targets are often found in carbohydrates and other biomolecules, making boronic acids useful tools in biochemical applications .
Mode of Action
The compound interacts with its targets through a dynamic covalent interaction between the boronic acid and the cis-diol motif of carbohydrates . This interaction is central to the compound’s utility in various areas, including biological labeling, protein manipulation and modification, and separation .
Biochemical Pathways
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . For example, in the Suzuki–Miyaura cross-coupling reaction, boronic acids participate in transmetalation, a process where groups are transferred from boron to palladium .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling . They are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines . The compound has a boiling point of 421.5±47.0C at 760 mmHg .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific applications. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound can facilitate the formation of carbon-carbon bonds . In biochemical applications, it can enable the manipulation and modification of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability to atmospheric oxidation is considerably superior to that of borinic acids . Certain boronic acids, such as cyclobutylboronic acid, decompose in air . Therefore, the compound’s action may be influenced by factors such as air exposure and temperature.
Biochemical Analysis
Biochemical Properties
(4-(Decyloxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diol-containing biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with cis-diols. These interactions are pH-dependent and can be utilized in various applications such as sensing, separation, and drug delivery .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interacting with cell surface receptors and intracellular proteins. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms covalent bonds with diol-containing molecules, such as sugars and nucleotides. This binding can inhibit or activate enzymes, depending on the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmospheric conditions and at low temperatures. It can degrade over time, especially under conditions that promote hydrolysis. Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity. For example, it can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Decyloxy)phenyl)boronic acid typically involves the reaction of 4-bromophenol with decyl bromide in the presence of a base to form 4-(decyloxy)bromobenzene. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4-(Decyloxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-(Decyloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the decyloxy group, making it less hydrophobic and less suitable for certain applications.
4-Formylphenylboronic acid: Contains a formyl group instead of a decyloxy group, which alters its reactivity and applications.
4-Pentyloxyphenylboronic acid: Similar structure but with a shorter alkoxy chain, affecting its solubility and interaction with other molecules.
Uniqueness: (4-(Decyloxy)phenyl)boronic acid is unique due to its long decyloxy chain, which imparts hydrophobic characteristics and enhances its utility in the synthesis of hydrophobic organic compounds and materials. This structural feature also allows for better interaction with hydrophobic biological molecules, making it valuable in biological and medicinal applications .
Properties
IUPAC Name |
(4-decoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13,18-19H,2-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRWPZGPNSDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442547 | |
| Record name | Boronic acid, [4-(decyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147222-99-9 | |
| Record name | Boronic acid, [4-(decyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
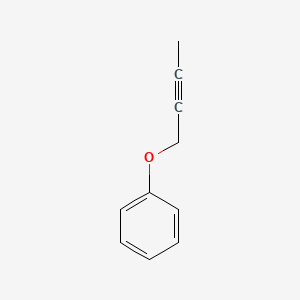
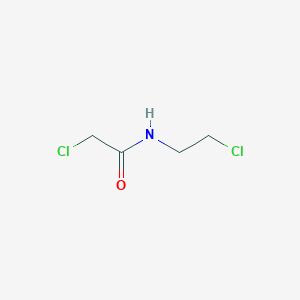
![4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3032281.png)
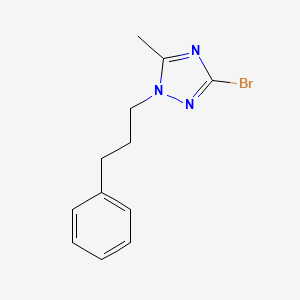
![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)
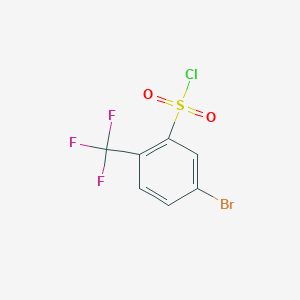
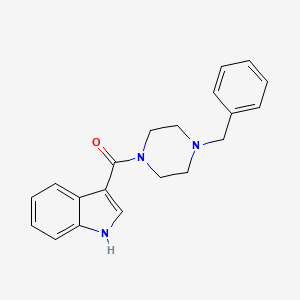
![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)
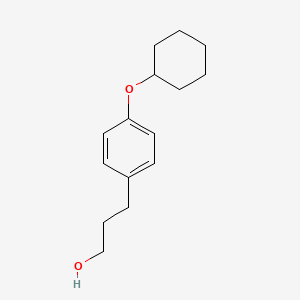
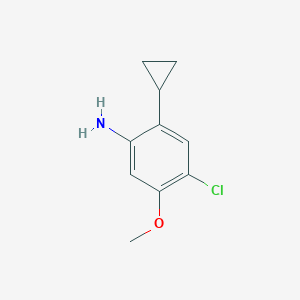
![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)
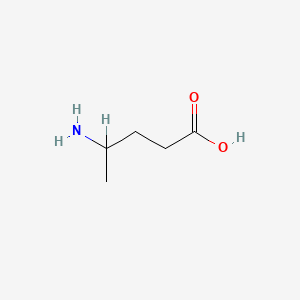
![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)
